
セリバスタチン
概要
説明
セリバスタチンは、コレステロール値を下げ、心臓血管疾患を予防するために使用されるスタチン系薬剤の合成メンバーです。1990年代後半に、バイエルAGによってBaycolおよびLipobayのブランド名で販売されていました。 セリバスタチンは、コレステロールの生合成において重要な役割を果たす酵素ヒドロキシメチルグルタリルCoAレダクターゼの競合阻害剤です 。 2001年に、重篤な副作用である横紋筋融解症の報告を受けて、自主的に市場から撤退しました .
作用機序
セリバスタチンは、酵素ヒドロキシメチルグルタリルCoAレダクターゼを競合的に阻害することにより、その効果を発揮します。この酵素は、ヒドロキシメチルグルタリルCoAをメバロン酸に変換する役割を担っており、メバロン酸はコレステロールの前駆体です。 この酵素を阻害することにより、セリバスタチンは肝細胞におけるコレステロールの合成を減らし、低密度リポタンパク質受容体のアップレギュレーションと血中からの低密度リポタンパク質コレステロールの取り込みの増加につながります .
科学的研究の応用
Lipid-Lowering Efficacy
Cerivastatin demonstrated significant efficacy in lowering low-density lipoprotein (LDL) cholesterol levels. Clinical trials indicated that doses ranging from 0.025 mg to 0.4 mg per day resulted in substantial reductions in LDL cholesterol, with over 40% of patients achieving reductions greater than 40% at the highest dose . Notably, cerivastatin's lipid-lowering effects were comparable or superior to other statins, such as lovastatin and simvastatin, particularly in patients with primary hypercholesterolemia .
Summary of Clinical Findings
Study | Dose (mg/day) | LDL Reduction (%) | Patient Population |
---|---|---|---|
Pivotal Trial | 0.4 - 0.8 | 33.4 - 44.0 | Hypercholesterolemic patients |
Long-Term Study | Up to 0.4 | >40% in 40% of patients | Various populations |
Comparative Study | 0.3 - 0.4 | Superior to placebo and other statins | Randomized trials |
Synergistic Effects with Other Therapies
Recent studies have investigated the combination of cerivastatin with other therapeutic agents to enhance efficacy against various conditions, particularly in oncology. For instance, a study explored the combination of cerivastatin with trametinib, a MEK inhibitor, showing that this combination could significantly enhance anti-tumor activity in uveal melanoma cell lines. The results indicated that cerivastatin not only increased apoptosis but also down-modulated genes involved in cell cycle regulation and DNA replication .
Case Study: Cerivastatin and Trametinib
- Objective : To evaluate the synergistic effects of cerivastatin and trametinib on tumor growth.
- Methodology : Uveal melanoma cell lines were treated with trametinib and cerivastatin.
- Findings : The combination led to a more significant reduction in tumor growth compared to trametinib alone (p = 0.03), without observable toxicity in animal models.
Safety Concerns and Adverse Effects
Despite its efficacy, cerivastatin's safety profile raised significant concerns leading to its market withdrawal. Reports indicated severe cases of rhabdomyolysis, particularly when combined with gemfibrozil—a fibrate medication known to increase the risk of statin-related myopathy . A notable case involved a patient who developed severe muscle weakness and elevated creatine kinase levels after initiating therapy with cerivastatin and gemfibrozil, highlighting the importance of monitoring for adverse effects when prescribing this compound .
Summary of Adverse Events
Adverse Effect | Incidence | Associated Factors |
---|---|---|
Rhabdomyolysis | Rare | Concomitant use with gemfibrozil |
Myopathy | Rare | Higher doses or drug interactions |
Gastrointestinal Disturbances | Common | Mild and transient |
生化学分析
Biochemical Properties
Cerivastatin’s primary role in biochemical reactions is to inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, cerivastatin reduces cholesterol synthesis in hepatic cells, leading to upregulation of LDL receptors and increased hepatic uptake of LDL-cholesterol from the circulation . This interaction is competitive, meaning cerivastatin binds to the active site of HMG-CoA reductase, preventing the natural substrate from binding .
Cellular Effects
Cerivastatin has several effects on various cell types and cellular processes. It improves endothelial dysfunction, possesses anti-inflammatory, antioxidant, anticoagulant, antithrombotic, antiproliferative, plaque-stabilizing, immunomodulatory, and angiogenic effects . It also influences cell signaling pathways by inhibiting the synthesis of isoprenoid intermediates, which are essential for the post-translational modification of proteins involved in intracellular signaling . This inhibition affects the activity of small GTP-binding proteins such as Ras and Rho, which play critical roles in cell proliferation and migration .
Molecular Mechanism
At the molecular level, cerivastatin exerts its effects by competitively inhibiting HMG-CoA reductase . This inhibition blocks the conversion of HMG-CoA to mevalonate, reducing cholesterol biosynthesis . The decrease in cholesterol levels leads to upregulation of LDL receptors on hepatic cells, enhancing the clearance of LDL-cholesterol from the bloodstream . Additionally, cerivastatin’s inhibition of isoprenoid synthesis affects the localization and function of small GTP-binding proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cerivastatin have been observed to change over time. Studies have shown that cerivastatin’s pharmacokinetics are linear, with maximum plasma concentration and area under the concentration-time curve proportional to the dose . No accumulation is observed on repeated administration . Cerivastatin’s long-term effects include potential myopathy and rhabdomyolysis, particularly at higher doses .
Dosage Effects in Animal Models
In animal models, the effects of cerivastatin vary with different dosages. Studies have demonstrated that cerivastatin’s lipid-lowering efficacy is dose-dependent, with higher doses resulting in more significant reductions in serum cholesterol levels . Higher doses also increase the risk of adverse effects, such as myopathy and rhabdomyolysis . The threshold for these toxic effects is dose-dependent, with higher doses posing a greater risk .
Metabolic Pathways
Cerivastatin is metabolized via hepatic pathways, primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4 . These enzymes catalyze the demethylation of the benzylic methyl ether moiety and the hydroxylation of the 6-isopropyl substituent, leading to the formation of active metabolites . These metabolites contribute to cerivastatin’s overall activity and are excreted in the feces and urine .
Transport and Distribution
Cerivastatin is highly bound to plasma proteins (>99%) and has a volume of distribution of approximately 0.3 L/kg . It is readily absorbed from the gastrointestinal tract, with peak plasma concentrations reached 2 to 3 hours post-administration . Cerivastatin is primarily distributed to the liver, the target site of action, where it exerts its lipid-lowering effects .
Subcellular Localization
Cerivastatin’s subcellular localization is influenced by its inhibition of isoprenoid synthesis, which affects the localization of small GTP-binding proteins such as Ras and Rho . These proteins require isoprenylation for proper membrane localization and function . By inhibiting isoprenoid synthesis, cerivastatin disrupts the localization and function of these proteins, affecting various cellular processes .
準備方法
セリバスタチンは、合成された、エナンチオマー的に純粋なピリジン誘導体です。 その合成には、フルオロフェニルピリジンコアの形成とジヒドロキシヘプタン酸側鎖の付加など、いくつかの段階が含まれます 。 セリバスタチンの工業的生産には、最終生成物の純度と有効性を確保するために、さまざまな試薬と触媒が使用されます .
化学反応の分析
セリバスタチンは、次のものを含む、いくつかの種類の化学反応を受けます。
酸化: セリバスタチンは、主にシトクロムP450酵素によって触媒される酸化生体変換反応を受け、活性代謝物の生成につながります.
還元: それほど一般的ではありませんが、還元反応は特定の条件下で起こり得ます。
置換: セリバスタチンは、特に強い求核剤の存在下で、置換反応を起こす可能性があります。
一般的な試薬と条件: これらの反応には、シトクロムP450酵素などの試薬と、生理学的pHおよび温度などの条件が一般的に含まれます.
主な生成物: これらの反応から生成される主な生成物には、ヒドロキシメチルグルタリルCoAレダクターゼを阻害する能力を保持した活性代謝物が含まれます.
4. 科学研究への応用
セリバスタチンは、さまざまな分野における用途について広く研究されてきました。
化学: これは、スタチンの合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: セリバスタチンは、コレステロールの生合成と調節に関与する生物学的経路を調査するために使用されます。
医学: これは、コレステロール値を下げ、心臓血管イベントのリスクを軽減するために臨床的に使用されてきました。その潜在的な利点とリスクを調査する研究が継続されています。
類似化合物との比較
セリバスタチンは、ロバスタチン、シンバスタチン、プラバスタチン、フルバスタチン、アトルバスタチン、ロズバスタチンなどの他のスタチンと比較されます。 ロバスタチン、シンバスタチン、プラバスタチンは真菌から誘導されますが、セリバスタチンは完全に合成されています 。 これは、マイクログラム量で高い効力を有していることで知られていますが、他のスタチンと比較して横紋筋融解症を引き起こすリスクも高いです 。 セリバスタチンの独特の構造、特にフルオロフェニルピリジンコアは、その独特の薬理学的プロファイルに貢献しています .
類似化合物
- ロバスタチン
- シンバスタチン
- プラバスタチン
- フルバスタチン
- アトルバスタチン
- ロズバスタチン
セリバスタチンの独特の特性と市場からの撤退は、薬物開発における有効性と安全性のバランスの重要性を強調しています。
生物活性
Cerivastatin, a potent HMG-CoA reductase inhibitor, was developed for the treatment of hypercholesterolemia. Despite its efficacy in lowering cholesterol levels, cerivastatin's clinical use was marred by serious adverse effects, particularly rhabdomyolysis. This article explores the biological activity of cerivastatin, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Pharmacological Properties
Cerivastatin is known for its high potency compared to other statins. It has a dissociation constant (Ki) in the picomolar range, making it approximately 200 times more effective than lovastatin. This extreme potency allows cerivastatin to act as an almost irreversible blocker of HMG-CoA reductase, leading to significant reductions in low-density lipoprotein (LDL) cholesterol and total cholesterol levels in patients.
Lipid-Lowering Efficacy
Cerivastatin has demonstrated substantial lipid-lowering effects in various clinical trials:
Dosage (mg/day) | LDL Reduction (%) | Total Cholesterol Reduction (%) | HDL Increase (%) |
---|---|---|---|
0.4 | 33.4 - 44.0 | 23.0 - 30.8 | Significant increase |
0.8 | Up to 58.4 | Not specified | Significant increase |
At doses of 0.4 mg/day and higher, over 40% of patients achieved reductions in LDL cholesterol greater than 40%, with some patients experiencing reductions exceeding 50% .
Cerivastatin's primary mechanism involves the inhibition of HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. Beyond this primary action, cerivastatin has been shown to stimulate nitric oxide (NO) release from endothelial cells, contributing to vascular health:
- Nitric Oxide Release : Cerivastatin enhances NO bioavailability by scavenging superoxide anions (O2-) and preserving NO concentrations. This effect is observed at concentrations significantly lower than those required for initial stimulation .
Clinical Studies and Case Reports
The clinical safety profile of cerivastatin raised concerns due to its association with rhabdomyolysis, particularly when used in combination with other medications such as gemfibrozil:
- Rhabdomyolysis Incidence : A case-control study indicated that concomitant use of cerivastatin with fibrates increased the risk of rhabdomyolysis by over 1400-fold compared to other statin monotherapies . Reports indicated that muscle pain and weakness were common symptoms among affected patients, with many requiring hospitalization due to severe muscle damage .
Notable Case Studies
- Case of Severe Myopathy : A 77-year-old woman with hypothyroidism experienced rhabdomyolysis while on cerivastatin monotherapy, highlighting the potential for serious side effects even without drug interactions .
- Genetic Factors : Genetic markers have been implicated in the risk of adverse reactions to cerivastatin, suggesting that individual genetic profiles may influence susceptibility to myopathy and rhabdomyolysis .
特性
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERZIQQUAZTOL-ANMDKAQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022786 | |
Record name | Cerivastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Highly solubility | |
Record name | Cerivastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cerivastatin competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. As mevalonate is a precursor of sterols such as cholesterol, this results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation., When statins are administered with fibrates or niacin, the myopathy is probably caused by an enhanced inhibition of skeletal muscle sterol synthesis (a pharmacodynamic interaction). /Statins/, Statins are antilipemic agents that competitively inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, an early precursor of cholesterol. These agents are structurally similar to HMG-CoA and produce selective, reversible, competitive inhibition of HMG-CoA reductase. The high affinity of statins for HMG-CoA reductase may result from their binding to 2 separate sites on the enzyme. /HMG-CoA reductase inhibitors/ | |
Record name | Cerivastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CERIVASTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
145599-86-6 | |
Record name | Cerivastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145599-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerivastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerivastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerivastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERIVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CERIVASTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。